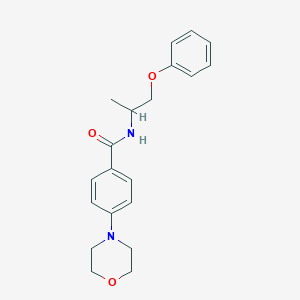

![molecular formula C17H20F3N5O2 B5556839 N~3~-{[1-甲基-5-(三氟甲基)-1H-苯并咪唑-2-基]甲基}-1,3-哌啶二甲酰胺](/img/structure/B5556839.png)

N~3~-{[1-甲基-5-(三氟甲基)-1H-苯并咪唑-2-基]甲基}-1,3-哌啶二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that have drawn attention due to their versatile chemical and biological properties. The benzimidazole core, in particular, is noted for its relevance in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by functionalization at specific positions to introduce various groups, such as piperidine and trifluoromethyl groups. For example, synthesis routes might involve condensation reactions, use of protective groups, and subsequent deprotection and functionalization steps to introduce the piperidinedicarboxamide moiety (Zarrinmayeh et al., 1998).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzimidazole ring fused to a piperidine ring through a dicarboxamide linker. The trifluoromethyl group and the methyl group on the benzimidazole ring significantly influence the molecule's electronic properties and potentially its biological activity. Molecular modeling and conformational analysis can provide insights into the preferred orientations of the substituents and the overall molecular shape, which is crucial for understanding the compound's interactions with biological targets (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its functional groups. For instance, the amide linkage in the piperidine moiety may undergo hydrolysis under certain conditions, while the benzimidazole core may participate in nucleophilic substitution reactions. Such reactions can be utilized to further modify the compound or to conjugate it with other molecules for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the practical use of the compound. The presence of the trifluoromethyl group tends to increase the compound's lipophilicity, potentially affecting its solubility in water and organic solvents. The solid-state structure, which can be studied through techniques like X-ray crystallography, also influences the compound's physical properties and its interactions with solvents and biological molecules (Banitt et al., 1981).

科学研究应用

合成和药理学筛选

一项研究介绍了苯并咪唑衍生物的 N-曼尼希碱的合成和药理学筛选,其特征在于光谱研究。这些化合物被评估其镇痛和抗炎活性,突出了它们在治疗应用中的潜力 (Jesudason 等人,2009)。

抗菌和抗氧化活性

另一项研究重点关注 2-氨基-5,6-二甲基-1H-苯并咪唑与羧酸的催化组装,以合成取代的甲酰胺。这些化合物表现出有希望的抗菌和抗氧化活性,表明它们在解决微生物感染和氧化应激方面的效用 (Sindhe 等人,2016)。

抗炎和镇痛剂

关于源自维斯纳吉酮和凯林酮的苯并二呋喃基、1,3,5-三嗪、1,3,5-噁二氮杂卓和噻唑并嘧啶的研究报道了它们的合成和作为抗炎和镇痛剂的评估。这些化合物显示出显着的 COX-2 抑制活性,并显示出作为新型治疗剂的潜力 (Abu‐Hashem 等人,2020)。

抗真菌筛选

合成了新型 1-甲基-2-氨基苯基-4(N4-烷基/芳基哌嗪基)苯并咪唑衍生物,并筛选了它们的抗真菌潜力。这些化合物对红色毛癣菌和白色念珠菌表现出中等活性,表明它们在抗真菌疗法中的潜在用途 (Gadhave 等人,2012)。

分子对接研究

合成了 N-苯并咪唑-1-基-甲基-苯甲酰胺衍生物,并评估了其对各种病原体的抗菌活性。进行了计算机模拟研究以定义这些化合物与微生物蛋白的相互作用,从而深入了解其作用机制 (Sethi 等人,2016)。

作用机制

安全和危害

属性

IUPAC Name |

3-N-[[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methyl]piperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O2/c1-24-13-5-4-11(17(18,19)20)7-12(13)23-14(24)8-22-15(26)10-3-2-6-25(9-10)16(21)27/h4-5,7,10H,2-3,6,8-9H2,1H3,(H2,21,27)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQSAIMBZCHKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CNC(=O)C3CCCN(C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

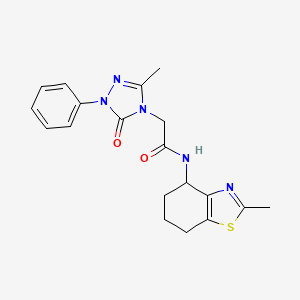

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)